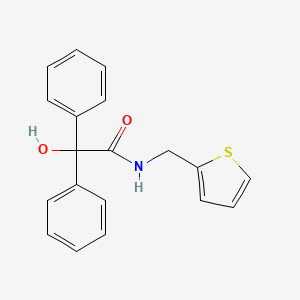![molecular formula C17H25FN2O2 B6639403 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol, also known as CPFM, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. CPFM belongs to the class of beta-adrenergic agonists, which are compounds that bind to and activate beta-adrenergic receptors in the body.
Wirkmechanismus
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and skeletal muscle. Activation of these receptors leads to an increase in heart rate, bronchodilation, and relaxation of smooth muscle.
Biochemical and Physiological Effects:
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has been shown to have significant biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as to cause bronchodilation and relaxation of smooth muscle. 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has also been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to using 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol in lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds found in the body. Additionally, 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol. One potential direction is to further investigate its potential as a beta-adrenergic agonist for the treatment of various diseases. Another direction is to explore its potential as a radioligand for imaging beta-adrenergic receptors in vivo. Additionally, there is a need for further studies on the toxicity of 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol and its potential side effects. Overall, 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has significant potential for medicinal chemistry research and warrants further investigation.
Synthesemethoden
The synthesis of 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride to form the intermediate cyclopropyl-[(2-fluorophenyl)methyl]amine. The intermediate is then reacted with morpholine and 2-propanol to yield 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol. The synthesis method has been optimized to produce high yields of pure 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have promising activity as a beta-adrenergic agonist, which makes it a potential candidate for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential use as a radioligand for imaging beta-adrenergic receptors in vivo.
Eigenschaften
IUPAC Name |
1-[cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c18-17-4-2-1-3-14(17)11-20(15-5-6-15)13-16(21)12-19-7-9-22-10-8-19/h1-4,15-16,21H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBHZIOHQLHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)CC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)